3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE
Overview
Description
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide is an organic compound with the molecular formula C15H13BrO3 It is a complex molecule that features a bromophenoxy group, a methoxy group, and a pyridinylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE typically involves multiple steps. One common route starts with the preparation of 3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde. This intermediate can be synthesized through the reaction of 4-bromophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate .
The next step involves the conversion of 3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde to the desired benzamide compound. This can be achieved through a condensation reaction with 3-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromophenoxy group can be reduced to a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-[(4-bromophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: Formation of 3-[(4-hydroxyphenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Bromophenoxy)methyl]-3-oxetanecarboxylic acid
- Methyl 4-(4-bromophenoxy)benzoate
- 3-[(Dimethylamino)methyl]-4-methoxybenzaldehyde
Uniqueness
3-[(4-Bromophenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide stands out due to its combination of a bromophenoxy group, a methoxy group, and a pyridinylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methoxy-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-25-19-9-4-14(20(24)23-17-3-2-10-22-12-17)11-15(19)13-26-18-7-5-16(21)6-8-18/h2-12H,13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHRANDEWCXVOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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